ビス(3,5-ジ-tert-ブチル-4-メトキシフェニル)ホスフィン

説明

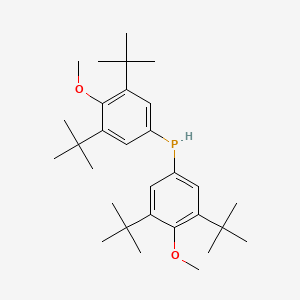

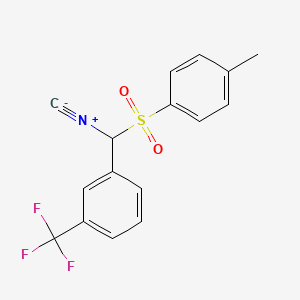

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Synthetic Routes and Reaction Conditions:

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .

The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.

Purification: steps may include recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation to form bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.

Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .

Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .

Major Products Formed:

Oxidation: The major product is bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .

Reduction: Reduction products are less common but can include phosphine derivatives .

Substitution: Substitution reactions yield various phosphine derivatives .

Chemistry:

Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology:

Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.

Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Industry:

Material Science: It is used in the development of advanced materials with specific properties.

Environmental Applications: It plays a role in environmental remediation processes.

Molecular Targets and Pathways:

Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.

Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.

Mechanism:

Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.

Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.

科学的研究の応用

クロスカップリング反応における配位子

“ビス(3,5-ジ-tert-ブチル-4-メトキシフェニル)ホスフィン”は、さまざまなクロスカップリング反応において配位子として使用されます . これらには、Buchwald-Hartwigクロスカップリング反応、Heck反応、Hiyamaカップリング、Negishiカップリング、Sonogashiraカップリング、Stilleカップリング、およびSuzuki-Miyauraカップリングが含まれます .

不斉水素化

この化合物は、イリジウム触媒を用いた不斉水素化においても反応物として使用されます . このプロセスは、医薬品やその他の産業において重要なキラル分子の製造において重要です。

光学活性ジオールとの縮合

“ビス(3,5-ジ-tert-ブチル-4-メトキシフェニル)ホスフィン”は、光学活性ジオールとの縮合に使用されます . このプロセスは、特定の立体化学を持つ複雑な分子を作成するために使用されます。

化学選択的反応

この化合物は、脱プロトン化された2-ヒドロキシ-3,3,N-トリメチルブタンアミドとの化学選択的反応に使用されます . これにより、複雑な分子における特定の結合の選択的な形成が可能になります。

ホスフィン含有アミノ酸およびペプチドベースの触媒配位子の合成

“ビス(3,5-ジ-tert-ブチル-4-メトキシフェニル)ホスフィン”は、ホスフィン含有アミノ酸およびペプチドベースの触媒配位子の合成に使用されます . これらの化合物は、触媒作用と創薬において潜在的な用途を持っています。

抗酸化特性

研究によると、この化合物は抗酸化特性を示します . これは、フェノール性マンニッヒ塩基の存在下でビス(ポリサルファイド)の調製に使用されてきました , そしてその高い抗酸化活性は、自由クロモゲンラジカル2,2-ジフェニル-1-ピクリルヒドラジルとのモデル反応と、パラフィン系および鉱物油の加速熱酸化条件下で実証されています .

類似化合物との比較

Bis(3,5-dimethylphenyl)phosphine

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Tris(4-trifluoromethylphenyl)phosphine

Uniqueness:

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.

Would you like more information on any specific aspect of this compound?

特性

IUPAC Name |

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEBUSRDBBMQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619593 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-24-9 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)